molecular formula C11H12F2O4S B7868638 5-(3,4-Difluorobenzenesulfonyl)pentanoic acid

5-(3,4-Difluorobenzenesulfonyl)pentanoic acid

Cat. No.: B7868638
M. Wt: 278.27 g/mol
InChI Key: SMBPCFMVEKNFLK-UHFFFAOYSA-N
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Description

5-(3,4-Difluorobenzenesulfonyl)pentanoic acid is an organic compound characterized by the presence of a difluorobenzene ring attached to a sulfonyl group, which is further connected to a pentanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-Difluorobenzenesulfonyl)pentanoic acid typically involves the reaction of 3,4-difluorobenzenesulfonyl chloride with a suitable pentanoic acid derivative. The reaction is generally carried out in the presence of a base, such as triethylamine, to facilitate the nucleophilic substitution reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high throughput, making the compound readily available for various applications.

Chemical Reactions Analysis

Types of Reactions

5-(3,4-Difluorobenzenesulfonyl)pentanoic acid undergoes several types of chemical reactions, including:

    Oxidation: The sulfonyl group can be further oxidized to form sulfonic acids.

    Reduction: The compound can be reduced to form sulfinic acids or thiols under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include sulfonic acids, sulfinic acids, thiols, and various substituted difluorobenzene derivatives. These products can be further utilized in different chemical processes and applications.

Scientific Research Applications

5-(3,4-Difluorobenzenesulfonyl)pentanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where sulfonyl-containing compounds have shown efficacy.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of 5-(3,4-Difluorobenzenesulfonyl)pentanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of their activity. The difluorobenzene ring can enhance binding affinity and specificity, making the compound a valuable tool in biochemical studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both difluorobenzene and sulfonyl groups, which confer distinct chemical properties and reactivity. The combination of these functional groups makes it a versatile compound for various synthetic and research applications.

Properties

IUPAC Name

5-(3,4-difluorophenyl)sulfonylpentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F2O4S/c12-9-5-4-8(7-10(9)13)18(16,17)6-2-1-3-11(14)15/h4-5,7H,1-3,6H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMBPCFMVEKNFLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)CCCCC(=O)O)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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